2-methylpropyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
2-methylpropyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16(2)14-28-23(27)18-8-10-20(11-9-18)25-13-19(12-24)22-26-21(15-29-22)17-6-4-3-5-7-17/h3-11,13,15-16,25H,14H2,1-2H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRNCIORNGRJP-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methylpropyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole moiety is known for its diverse biological properties, making derivatives of this structure a focus of pharmaceutical research.
The compound has the following chemical characteristics:
- Molecular Formula : C23H21N3O2S
- Molecular Weight : 403.5 g/mol
- CAS Number : 1021251-42-2
Biological Activity Overview
Research indicates that compounds containing the thiazole ring exhibit a broad spectrum of biological activities, including:
- Antimicrobial effects against various bacterial strains.
- Anticancer properties through different mechanisms of action.
Antimicrobial Activity
A study focusing on thiazole derivatives demonstrated that many compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using the disk diffusion method, where zones of inhibition were measured.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Klebsiella pneumoniae | 10 |
Data from related thiazole compounds suggest that modifications on the thiazole structure can significantly enhance antimicrobial properties .
Anticancer Activity
The anticancer potential of thiazole derivatives has been investigated in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Effects
In vitro studies have shown that certain thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 25 |
| Compound E | A549 | 30 |
These findings indicate that structural modifications can lead to enhanced anticancer activity, making thiazole derivatives promising candidates for further development in cancer therapeutics .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.
- DNA Interaction : Some compounds intercalate with DNA, preventing replication and transcription.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may influence biological activity:
- Anticancer Activity: Thiazole derivatives have been widely studied for their anticancer properties. The presence of the cyano group may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures can modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
- Antimicrobial Properties: Compounds containing thiazole rings are known for their antimicrobial activities. The incorporation of the 2-cyano group may enhance these effects, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Agricultural Applications
The compound's potential extends to agricultural chemistry:
- Pesticide Development: Given its structural characteristics, 2-methylpropyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate could be explored as a lead compound for developing new pesticides. Thiazole derivatives are often investigated for their herbicidal and insecticidal properties, which could be beneficial in crop protection strategies .
Case Study 1: Anticancer Research
A study investigating the anticancer properties of thiazole derivatives highlighted that compounds with cyano substitutions exhibited significant cytotoxicity against various cancer cell lines. The study utilized cell viability assays to demonstrate that these compounds could effectively inhibit tumor growth in vitro. Further analysis revealed that the mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Agricultural Efficacy
In agricultural research, a series of thiazole-based compounds were tested for their efficacy against common agricultural pests. The results indicated that certain derivatives showed promising insecticidal activity, significantly reducing pest populations in controlled environments. This suggests that modifications to the thiazole structure could lead to effective new agrochemicals .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally related to two key analogs (Figure 1):
- Compound A: 4-[[(E)-2-Cyano-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide (CAS 1321862-60-5, ).
- Compound B: Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2, ).
Key Differences:
Functional Groups: The target compound is a benzoate ester with a 2-methylpropyl chain, whereas Compound A is a benzamide, and Compound B is an ethyl ester. The amide in Compound A introduces additional hydrogen-bonding capacity (two H-bond donors vs. one in the target and Compound B).
Thiazole Substituents :
- The target compound’s thiazole has a 4-phenyl group , whereas Compound A’s thiazole is substituted with a 4-(4-isobutylphenyl) group, and Compound B’s with a 4-(4-methylphenyl) group. These substituents modulate lipophilicity and steric bulk.
Stereochemistry :
- Compound B exhibits a (Z)-configuration at the ethenyl bridge, while the target and Compound A have an (E)-configuration , which may influence molecular geometry and intermolecular interactions.
Physicochemical Property Analysis
*Estimated based on structural similarity to Compounds A and B.
Trends:
- The 2-methylpropyl ester in the target compound increases lipophilicity (higher XLogP3) compared to Compound B’s ethyl ester.
- The 4-phenylthiazole substituent in the target compound is less bulky and lipophilic than Compound A’s 4-(4-isobutylphenyl) group but more lipophilic than Compound B’s 4-(4-methylphenyl).
Data Tables Summarizing Key Comparisons
Table 1: Structural and Physicochemical Comparison
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
- Methodological Answer : Systematically vary substituents on the thiazole and benzoate moieties. Evaluate biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants). Use QSAR models to predict optimal substitutions, inspired by antimicrobial thiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
